molecular formula C18H19N9O B3011155 N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide CAS No. 1448126-67-7

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide

Katalognummer: B3011155
CAS-Nummer: 1448126-67-7
Molekulargewicht: 377.412
InChI-Schlüssel: WGPUJSBOMHNETO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C18H19N9O and its molecular weight is 377.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy in various biological assays.

Chemical Structure and Properties

The compound's molecular formula is C18H19N9OC_{18}H_{19}N_9O with a molecular weight of approximately 377.41 g/mol. It features a complex structure that includes a benzimidazole moiety, a triazole unit, and an azetidine ring, which contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the benzimidazole and triazole rings followed by the coupling with azetidine derivatives. Various methods have been reported in literature for the synthesis of related compounds that could provide insights into optimizing yields and purity levels .

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
4eSISO (cervical cancer)0.042
5lRT-112 (bladder cancer)0.040

These findings indicate that the structural components of these compounds are crucial for their anticancer activity .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes linked to metabolic disorders. For example, it has shown promising results as an inhibitor of α-glucosidase, which is important for managing blood glucose levels in type 2 diabetes:

CompoundEnzyme TargetIC50 (µM)
19eα-glucosidase50.0 ± 0.12
27eα-glucosidase60.03 ± 0.82

These results suggest that modifications to the amide and triazole functionalities can enhance inhibitory potency .

The mechanisms underlying the biological activities of this compound are believed to involve multiple pathways:

  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells by modulating key regulatory proteins.
  • Apoptosis Induction : It has been observed to promote apoptosis in cancer cells through intrinsic pathways.
  • Enzyme Interaction : The binding affinity to target enzymes like α-glucosidase suggests a competitive inhibition mechanism.

Case Studies

Several studies have explored the efficacy of related compounds in clinical settings:

  • Study on Cancer Cell Lines : A recent study demonstrated that derivatives with similar structures effectively inhibited growth in various cancer cell lines, leading to further investigations into their potential as therapeutic agents .
  • Diabetes Management : Another study highlighted the importance of triazole-containing compounds in regulating glucose levels through enzyme inhibition .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a complex structure that includes:

  • A benzimidazole moiety which is known for its biological activity.
  • A triazolo-pyrimidine component that enhances its pharmacological properties.
  • An azetidine ring which contributes to its structural diversity.

Table 1: Structural Characteristics

ComponentDescription
BenzimidazoleKnown for anti-cancer and anti-inflammatory properties
Triazolo-pyrimidineEnhances binding affinity to biological targets
AzetidineProvides structural rigidity and stability

Anticancer Properties

Research indicates that compounds containing benzimidazole and triazole derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit specific kinases involved in cancer progression. The compound may also demonstrate such activity through mechanisms like apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The presence of the triazole ring suggests potential antimicrobial properties. Compounds with similar structures have been reported to be effective against various bacterial strains, including resistant strains of Pseudomonas aeruginosa and Staphylococcus aureus.

Table 2: Biological Activities of Related Compounds

Activity TypeRelated CompoundsMechanism of Action
AnticancerBenzimidazole derivativesInhibition of kinase pathways
AntimicrobialTriazole derivativesDisruption of bacterial cell walls

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that a similar benzimidazole-triazole hybrid exhibited potent inhibition of cancer cell lines with IC50 values in the low micromolar range. The mechanism was attributed to the compound's ability to interfere with DNA replication processes in cancer cells .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of related compounds. It was found that triazole derivatives showed significant activity against Pseudomonas aeruginosa, with some compounds achieving MIC values lower than those of traditional antibiotics . This suggests that N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide could be further explored for similar applications.

Future Directions in Research

The compound's unique structure positions it well for further exploration in drug development. Future research should focus on:

  • In vivo Studies : To assess the efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate the precise biological pathways affected by this compound.
  • Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced potency and selectivity.

Eigenschaften

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N9O/c1-2-27-17-15(24-25-27)16(20-10-21-17)26-8-11(9-26)18(28)19-7-14-22-12-5-3-4-6-13(12)23-14/h3-6,10-11H,2,7-9H2,1H3,(H,19,28)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPUJSBOMHNETO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NCC4=NC5=CC=CC=C5N4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.